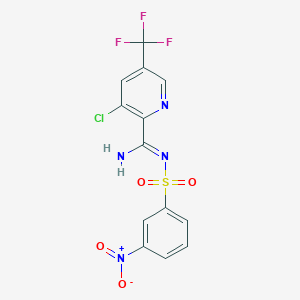
3-chloro-N-(3-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually involves its IUPAC name, its common name (if any), and its structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, etc.Scientific Research Applications
Synthesis and Characterization MethodsResearch in the field of organic synthesis and characterization of similar compounds has shown the development of methods and applications in creating and analyzing complex molecules. For example, studies have focused on the synthesis of pyridine-containing compounds and their derivatives, highlighting methodologies that could be applicable for synthesizing and characterizing "3-chloro-N-(3-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide."
Synthetic Pathways
Research on compounds like 2-chloro-6-(trifluoromethyl)pyridine has explored regioexhaustive functionalization, a method that could be relevant for the synthesis of targeted compounds, including the one (Cottet & Schlosser, 2004). This approach involves converting chloro- and nitro-substituted pyridines into carboxylic acids through several organometallic transformations, offering a versatile methodology for functional group manipulation.
Luminescence Properties
Studies on the luminescence properties of pyridine-containing compounds, such as the investigation of europium(III) complexes with triaza-macrocyclic ligands, indicate a potential research avenue for understanding the electronic properties of related chemicals (Siaugue et al., 2000). These findings could guide the exploration of "3-chloro-N-(3-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide" in materials science or photophysical studies.
Polymer Synthesis
The creation of novel polyimides containing pyridine and fluorine units from aromatic diamine monomers, as detailed by Zhang et al. (2007), showcases the incorporation of pyridine derivatives into high-performance materials (Zhang et al., 2007). This research suggests potential applications in developing new materials with specific mechanical and thermal properties.
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the potential hazards associated with it.
Future Directions
This involves discussing potential future research directions or applications of the compound.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For “3-chloro-N-(3-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide”, it appears that there might not be much information available at this time. You may want to consult a specialist or a chemist for more detailed information.
properties
IUPAC Name |
3-chloro-N'-(3-nitrophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O4S/c14-10-4-7(13(15,16)17)6-19-11(10)12(18)20-26(24,25)9-3-1-2-8(5-9)21(22)23/h1-6H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARAXFXDUFJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-nitrobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2797226.png)
![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)
![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)
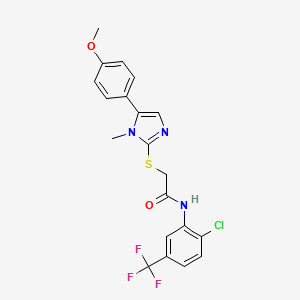
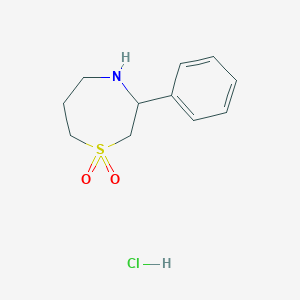
![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2797235.png)
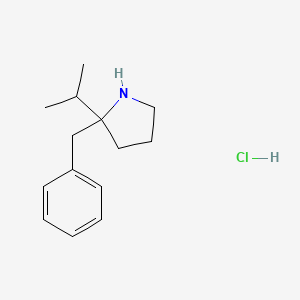
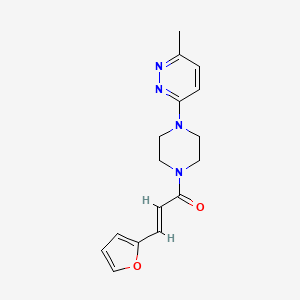
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2797239.png)
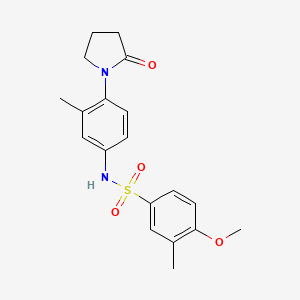
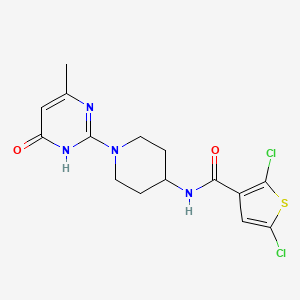
![2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2797245.png)